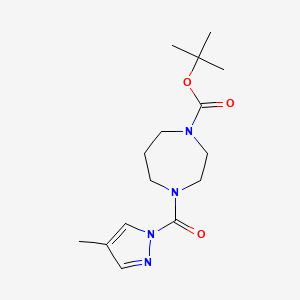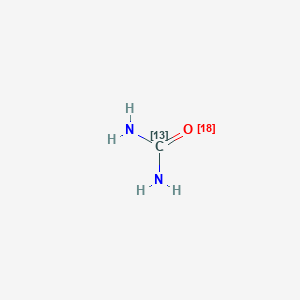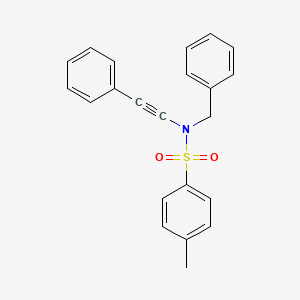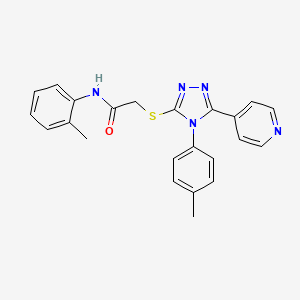
Serine Hydrolase Inhibitor-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Serine Hydrolase Inhibitor-9 is a potent and broad-spectrum inhibitor targeting the serine hydrolase class of enzymes. These enzymes play crucial roles in various biological processes, including digestion, nervous system signaling, and inflammation . The inhibitor is designed to covalently bind to the active site of serine hydrolases, thereby inhibiting their activity and providing a valuable tool for studying enzyme function and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Serine Hydrolase Inhibitor-9 involves several steps, including the formation of a urea derivative and subsequent modifications to introduce the necessary functional groups. One common synthetic route includes the reaction of an amine with an isocyanate to form a urea linkage, followed by further functionalization to introduce fluorine and other substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
化学反应分析
Types of Reactions
Serine Hydrolase Inhibitor-9 undergoes several types of chemical reactions, including:
Oxidation: The inhibitor can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its inhibitory activity.
Substitution: The inhibitor can undergo substitution reactions, where specific functional groups are replaced with others to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the inhibitor’s properties for specific applications .
科学研究应用
Chemistry
In chemistry, Serine Hydrolase Inhibitor-9 is used as a chemical probe to study the function of serine hydrolases. It helps in identifying the active sites of these enzymes and understanding their catalytic mechanisms .
Biology
In biological research, the inhibitor is used to study the role of serine hydrolases in various physiological processes, such as digestion and nervous system signaling. It also helps in identifying potential therapeutic targets for diseases related to enzyme dysfunction .
Medicine
In medicine, this compound is explored for its potential therapeutic applications in treating diseases such as Alzheimer’s, diabetes, and cancer. By inhibiting specific serine hydrolases, the inhibitor can modulate disease-related pathways and provide a basis for drug development .
Industry
In the industrial sector, the inhibitor is used in the development of enzyme-based assays and diagnostic tools. It also plays a role in the production of pharmaceuticals and other biologically active compounds .
作用机制
Serine Hydrolase Inhibitor-9 exerts its effects by covalently binding to the active site of serine hydrolases. This binding involves a nucleophilic attack by the serine residue in the enzyme’s active site on the inhibitor’s electrophilic group, forming a stable covalent bond. This interaction effectively blocks the enzyme’s catalytic activity and prevents substrate binding . The inhibitor targets various serine hydrolases, including lipases, esterases, and proteases, affecting multiple biological pathways .
相似化合物的比较
Similar Compounds
Carbamates: These inhibitors also covalently bind to serine hydrolases but differ in their chemical structure and specificity.
Ureas: Similar to Serine Hydrolase Inhibitor-9, urea-based inhibitors target serine hydrolases but may have different binding affinities and selectivity.
Activated Ketones: These compounds inhibit serine hydrolases through a similar mechanism but have distinct chemical properties and applications.
Uniqueness
This compound is unique due to its broad-spectrum activity and high potency against a wide range of serine hydrolases. Its ability to covalently bind to the active site with high specificity makes it a valuable tool for studying enzyme function and developing therapeutic agents .
属性
分子式 |
C16H24FN3O3 |
|---|---|
分子量 |
325.38 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[(2-fluorophenyl)carbamoyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24FN3O3/c1-16(2,3)23-15(22)20(5)11-10-19(4)14(21)18-13-9-7-6-8-12(13)17/h6-9H,10-11H2,1-5H3,(H,18,21) |
InChI 键 |
OOSVRVOVTXLHKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)


![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)


![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)

![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)

![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
